molecular formula C22H21N3O3 B2466575 methyl 4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzoate CAS No. 2191265-93-5

methyl 4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzoate

Cat. No. B2466575
M. Wt: 375.428
InChI Key: DZTFRQZWTMTUER-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrazole ring, in particular, would contribute to the compound’s aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the carbonyl group could make it a potential hydrogen bond acceptor .

Scientific Research Applications

Synthesis and Structural Studies

Research has demonstrated the compound's utility in synthesizing diverse chemical structures, including fused pyrazine rings and related compounds. For instance, Deady and Quazi (1992) detailed the synthesis of 1-Methylisoquinoline-3,4-diamine condensed with α-dicarbonyl compounds to produce fused pyrazine rings, highlighting its versatility in organic synthesis Deady & Quazi, 1992. Additionally, Kovalenko et al. (2019) described a novel synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, emphasizing the importance of intramolecular hydrogen bonding in stabilizing the compound's structure Kovalenko et al., 2019.

Hydrogen-Bonded Molecular Assemblies

Several studies have explored the formation of hydrogen-bonded supramolecular structures involving methyl 4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzoate derivatives. For example, Portilla et al. (2007) reported on two isomeric reaction products forming complex hydrogen-bonded sheets and chains, demonstrating the compound's potential in creating intricate molecular architectures Portilla et al., 2007.

Pharmaceutical Applications

The compound's relevance extends to pharmaceutical research, particularly in the synthesis of potential drug candidates. Minegishi et al. (2015) identified a series of indenopyrazoles synthesized from similar compounds, one of which exhibited promising antiproliferative activity toward human cancer cells, underscoring its potential in drug development Minegishi et al., 2015.

Future Directions

The future directions for this compound would likely depend on its potential applications. Given the biological activity of many pyrazole derivatives, it could be a candidate for further study in medicinal chemistry .

properties

IUPAC Name

methyl 4-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-24-12-18(11-23-24)20-14-25(13-17-5-3-4-6-19(17)20)21(26)15-7-9-16(10-8-15)22(27)28-2/h3-12,20H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTFRQZWTMTUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]benzoate

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